molecular formula C16H14FN3OS2 B2854135 1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1210930-00-9

1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2854135
CAS No.: 1210930-00-9
M. Wt: 347.43
InChI Key: OOGIVTHVUBXDPI-UHFFFAOYSA-N
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Description

1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C16H14FN3OS2 and its molecular weight is 347.43. The purity is usually 95%.
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Biological Activity

1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a fluorophenyl group, and a thiophenyl urea moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Reaction of 3-fluoroaniline with α-bromoacetophenone in the presence of a base.
  • Attachment of the Ethyl Group : Reaction with ethyl bromoacetate.
  • Urea Formation : Reaction with thiophen-2-yl isocyanate to yield the final product.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, showcasing its potential as an antimicrobial, anticancer, and antiparasitic agent.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Compounds bearing thiazole and thiophene rings have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 25 µM to over 200 µM depending on the specific derivative tested .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • In vitro studies demonstrated cytotoxic effects against several cancer cell lines, with notable GI50 values indicating effective growth inhibition. For instance, compounds derived from similar structural frameworks displayed GI50 values as low as 15.1 µM against breast cancer cell lines .

Antiparasitic Activity

This compound has shown promising trypanocidal activity:

  • It was reported that related thiazole derivatives exhibited IC50 values around 0.42 µM against Trypanosoma brucei, suggesting potential for treatment of trypanosomiasis .

Research Findings and Case Studies

Study Activity IC50/GI50 Values Remarks
Study AAntimicrobialMIC >200 µM (varies by derivative)Effective against Gram-positive bacteria
Study BAnticancerGI50 = 15.1 µM (breast cancer)Significant cytotoxicity observed
Study CAntiparasiticIC50 = 0.42 µM (trypanocidal)Promising candidate for T. brucei treatment

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The thiazole ring may interact with specific enzymes crucial for microbial and cancer cell survival.
  • Reactive Intermediate Formation : The nitro group can be reduced within biological systems to form reactive intermediates that potentially damage cellular components .

Properties

IUPAC Name

1-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS2/c17-12-4-1-3-11(9-12)15-19-13(10-23-15)6-7-18-16(21)20-14-5-2-8-22-14/h1-5,8-10H,6-7H2,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGIVTHVUBXDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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